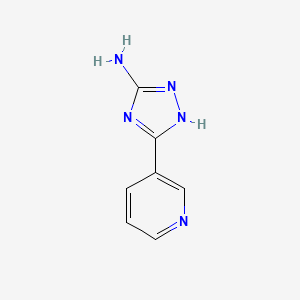

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

Descripción

Significance of Pyridine-1,2,4-Triazole Hybrid Systems in Heterocyclic Chemistry

The fusion of pyridine (B92270) and 1,2,4-triazole (B32235) rings into a single molecular framework has been a strategic focus for medicinal chemists. This approach, often termed molecular hybridization, aims to develop novel compounds with potentially enhanced biological activity and unique pharmacological profiles.

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold is found in a wide array of biologically active molecules and is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.gov Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net The stability of the triazole ring to metabolic degradation and its ability to participate in hydrogen bonding are key features that contribute to its therapeutic potential. researchgate.netijpca.org Several commercially successful drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin, contain the 1,2,4-triazole moiety, highlighting its clinical significance. researchgate.netlifechemicals.com

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Moiety

| Drug Name | Therapeutic Class |

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Voriconazole | Antifungal |

| Ribavirin | Antiviral |

| Anastrozole | Anticancer |

| Letrozole | Anticancer |

| Alprazolam | Anxiolytic |

Pyridine, a six-membered heterocyclic aromatic compound, is a fundamental building block in a vast number of pharmaceuticals and bioactive natural products. nih.govsarchemlabs.com Its presence is noted in over 7,000 existing drug molecules. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, membrane permeability, and interaction with biological targets. rsc.org Pyridine derivatives are integral to a wide range of therapeutic agents, including antivirals, antifungals, and anticancer drugs. nih.govwikipedia.org For instance, several pyridine derivatives play crucial roles in biological systems, such as nicotinic acid (vitamin B3). wikipedia.org

Table 2: Selected FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

| Imatinib | Anticancer |

| Atazanavir | Antiviral (HIV) |

| Cetylpyridinium chloride | Antiseptic |

| Chlorpyrifos | Insecticide |

| Paraquat | Herbicide |

The rationale for creating hybrid molecules containing both pyridine and 1,2,4-triazole rings stems from the principle of molecular hybridization. This strategy involves linking two or more pharmacophores to create a new molecule with potentially enhanced affinity and efficacy, or a dual mode of action. ijpca.org The combination of the versatile biological activities of the 1,2,4-triazole ring with the proven pharmaceutical importance of the pyridine scaffold offers a promising avenue for the discovery of novel therapeutic agents. researchgate.net Researchers anticipate that such hybrid compounds could exhibit synergistic effects or novel biological activities that are not observed with the individual heterocyclic systems. ijpca.orgmdpi.com

Historical Context and Evolution of Research on 1,2,4-Triazole-Pyridine Compounds

The synthesis of 1,2,4-triazole derivatives dates back to the late 19th century. tijer.org However, significant interest in their medicinal applications, particularly as antifungal agents, emerged in the latter half of the 20th century. Research into pyridine-containing compounds has a similarly long history, with its initial isolation from coal tar in the mid-19th century. rsc.orgnih.gov

The deliberate synthesis of hybrid molecules combining these two heterocycles is a more recent development, driven by advances in synthetic methodologies and a deeper understanding of structure-activity relationships. Early research often focused on the synthesis of various substituted pyridine-triazole derivatives and screening them for a range of biological activities. For example, studies have explored the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives for their potential antimicrobial, analgesic, and antipyretic properties. researchgate.netresearchgate.netnih.gov More recent research has expanded to investigate their potential as anticancer and antitubercular agents. researchgate.netmdpi.comnih.gov The evolution of this research area has been marked by a shift from broad screening to more targeted drug design, aided by computational tools like molecular docking.

Research Objectives and Scope of the Review

The primary objective of this review is to consolidate and present the existing academic research on 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and its closely related analogues. While the literature specifically on the title compound is nascent, this review will encompass the broader class of pyridine-1,2,4-triazole hybrids to provide a comprehensive understanding of the field. The scope of this article includes:

Synthesis and Characterization: An overview of the synthetic routes employed to construct the pyridine-1,2,4-triazole scaffold.

Biological Activities: A detailed examination of the reported biological and pharmacological activities of these compounds, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure-Activity Relationships (SAR): Analysis of how structural modifications to the pyridine and triazole rings influence biological activity.

This review aims to serve as a valuable resource for medicinal chemists and pharmacologists interested in the design and development of novel heterocyclic compounds for therapeutic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

5-pyridin-3-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVEFNDQUIZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189079 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-27-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 3 Yl 4h 1,2,4 Triazol 3 Amine

Classical Synthetic Approaches for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is commonly accomplished through classical synthetic strategies that have been refined over time. These methods are reliable and versatile, typically involving the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. Key intermediates in these syntheses include carboxylic acid hydrazides, amidrazones, and thiosemicarbazides, which undergo intramolecular or intermolecular cyclization reactions to yield the stable five-membered triazole ring.

A prevalent and well-documented route to 3-amino-5-substituted-1,2,4-triazoles begins with a carboxylic acid, in this case, nicotinic acid (pyridine-3-carboxylic acid). The acid is converted into its corresponding hydrazide, which then serves as a versatile precursor for the subsequent steps leading to the formation of the triazole ring. This multi-step process involves esterification, hydrazinolysis, and cyclization.

The initial step in this synthetic sequence is the conversion of the pyridinecarboxylic acid to its corresponding ester. This is typically an acid-catalyzed esterification. For instance, nicotinic acid can be refluxed with an alcohol, such as methanol or ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. nepjol.infogoogle.com This reaction converts the carboxylic acid group into an ester, which is more reactive towards nucleophilic substitution in the subsequent step. The ester can be purified and isolated from the reaction mixture by neutralizing the acid catalyst and employing extraction and distillation techniques. google.com

Table 1: Representative Esterification of Pyridinecarboxylic Acid

| Reactant | Alcohol | Catalyst | Conditions | Product |

|---|

The resulting ester, for example, methyl nicotinate, undergoes hydrazinolysis upon reaction with hydrazine (B178648) hydrate. mdpi.com This step involves refluxing the ester with hydrazine hydrate, often in an alcoholic solvent, to replace the alkoxy group (-OR) with a hydrazinyl group (-NHNH₂), yielding nicotinic acid hydrazide. nepjol.infomdpi.com

This hydrazide is then converted into a key intermediate, potassium dithiocarbazinate. This is achieved by reacting the nicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. nepjol.infonih.gov The mixture is typically stirred for an extended period, leading to the formation of the potassium salt, which precipitates from the solution and can be collected by filtration. nepjol.info

Reaction Scheme: From Hydrazide to Dithiocarbazinate

Nicotinic acid hydrazide + CS₂ + KOH → Potassium 3-(nicotinoyl)dithiocarbazinate

The final step in forming the triazole ring is the cyclization of the potassium dithiocarbazinate intermediate. The isolated potassium salt is refluxed with an excess of hydrazine hydrate in water. nepjol.info During this process, the reaction mixture changes color, and hydrogen sulfide gas is evolved as the ring closes. nepjol.info This intramolecular cyclization and subsequent amination result in the formation of the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. To obtain the target 3-amino compound, further steps to replace the thiol group would be necessary, though this specific transformation is a common route for related 3-thiol derivatives. nih.govnih.gov An alternative pathway involves the reaction of the hydrazide with aminoguanidine under acidic conditions to directly form the 3,5-diamino triazole derivative. mdpi.com

Table 2: Cyclization Reaction Conditions

| Intermediate | Reagent | Solvent | Conditions | Product |

|---|

An alternative strategy for constructing the 1,2,4-triazole ring involves the chemical transformation of a pre-existing heterocycle, such as a 1,3,4-oxadiazole. This approach leverages the reactivity of the oxadiazole ring, which can undergo ring-opening and subsequent recyclization in the presence of a suitable nitrogen source.

Specifically, a compound like 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol can serve as a precursor. chemicalbook.com By refluxing this oxadiazole derivative with hydrazine hydrate in a solvent like absolute ethanol for several hours, a ring transformation occurs. The hydrazine attacks the oxadiazole ring, leading to an intermediate that cyclizes to form the more thermodynamically stable 1,2,4-triazole ring. This particular reaction has been reported to produce 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with a high yield of 78%. chemicalbook.com

Table 3: Synthesis from 1,3,4-Oxadiazole Precursor

| Precursor | Reagent | Solvent | Conditions | Yield | Product |

|---|

The core structure of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine serves as a scaffold for creating a variety of functionalized derivatives. Multi-step reaction sequences allow for the introduction of different substituents on the triazole ring or the amino group. For example, the 4-amino group of the related 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be condensed with various aromatic aldehydes in the presence of an acid catalyst to form Schiff base derivatives. nih.gov

Furthermore, other synthetic routes can lead to different substitution patterns. For instance, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been synthesized through the rearrangement of a 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one precursor in the presence of various nucleophiles. nih.govresearchgate.net The resulting carboxylic acid or its ester can then be converted to a hydrazide, which is a key intermediate for further functionalization, such as the formation of semicarbazides and thiosemicarbazides. nih.govresearchgate.net These multi-step sequences highlight the versatility of the triazole core in generating libraries of compounds with diverse functionalities.

Synthesis from Carboxylic Acid Hydrazides

Advanced Synthetic Techniques

Conventional synthetic methods often require long reaction times, high temperatures, and the use of volatile organic solvents. To overcome these limitations, advanced techniques such as microwave and ultrasound irradiation, along with green chemistry principles, have been successfully applied to the synthesis of 1,2,4-triazoles and their derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.org For the synthesis of 1,2,4-triazole systems, microwave-assisted methods can dramatically reduce reaction times from several hours to mere minutes and often lead to higher product yields. rsc.org

One study on the synthesis of Schiff bases from the related compound, 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole, demonstrated a drastic reduction in reaction time from 2–4 hours with conventional heating to just 1–1.5 minutes using microwave irradiation. This acceleration is accompanied by a significant increase in yield. Similarly, a solid-state microwave irradiation technique for synthesizing 4-Amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol was completed in just one minute. researchgate.net A general green synthesis for 5-substituted 3-amino-1,2,4-triazoles has been developed using controlled microwave conditions, which is suitable even for volatile starting materials. mdpi.com

| Method | Reaction Time | Yield Range |

|---|---|---|

| Conventional Heating | 2 - 4 hours | 44% - 87% |

| Microwave Irradiation | 1 - 1.5 minutes | 70% - 95% |

Ultrasound-assisted synthesis, or sonochemistry, provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields. The formation of Schiff bases from various aminotriazoles and aromatic aldehydes has been achieved in excellent yields within 3 to 5 minutes of exposure to ultrasound. nih.gov This technique is noted for being economical, producing good yields in shorter time frames. mdpi.com

A comparative study on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines highlighted the efficacy of sonication. nih.gov While conventional heating required 2 hours for moderate yields (51–73%), both microwave and ultrasound irradiation for 5 minutes in ethanol resulted in significantly improved yields of 80–93% and 82–96%, respectively. nih.gov This demonstrates that ultrasound is a highly effective and rapid method, comparable and in some cases superior to microwave synthesis for certain heterocyclic systems. nih.gov

| Method | Reaction Time | Yield Range |

|---|---|---|

| Conventional (Oil Bath) | 2 hours | 51% - 73% |

| Microwave Irradiation | 5 minutes | 80% - 93% |

| Ultrasound Irradiation | 5 minutes | 82% - 96% |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov In the context of 1,2,4-triazole synthesis, this involves several strategies. One approach is the use of environmentally benign solvents, such as ethanol, in place of more hazardous options. researchgate.net

A significant advancement is the development of solvent-free, or neat, reaction conditions. nih.gov Microwave-assisted synthesis under neat conditions represents an efficient and environmentally friendly method that enhances atom economy and simplifies reaction work-up. nih.gov The use of alternative energy sources like microwaves and ultrasound is itself a green approach, as it reduces energy consumption by shortening reaction times significantly. mdpi.comnih.gov These methods align with the goals of sustainable development by making the synthesis of valuable chemical compounds more efficient and less impactful on the environment. rsc.org

Chemical Modifications and Derivatization Strategies

The core structure of this compound possesses reactive sites—specifically the primary amino group and the potential for tautomerism to a thiol group—that allow for a variety of chemical modifications. These derivatization strategies are crucial for creating libraries of related compounds for further research.

The this compound scaffold can exist in a tautomeric equilibrium with its thiol form, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The presence of the thiol group enables S-alkylation reactions, a common strategy for derivatization.

The synthesis of thioacetamide (B46855) derivatives is achieved by reacting the thiol tautomer with various 2-bromoacetamides. mdpi.com This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) in a solvent like dichloromethane (DCM), to deprotonate the thiol and form a more nucleophilic thiolate anion. mdpi.com Ultrasound irradiation can be employed to facilitate this reaction, leading to good yields of the desired N-substituted-2-((triazol-3-yl)thio)acetamide products. mdpi.com Studies on the related 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol have also shown that S-alkylation can be readily performed with various alkyl or aryl halides in an alkaline medium (e.g., NaOH in methanol) at room temperature. arkat-usa.org

| Starting Thiol | Alkylating Agent (RX) | Reaction Conditions | Product Type |

|---|---|---|---|

| 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | Aryl Halides (X=Cl, Br) | NaOH, MeOH, Room Temp, 2.5 h | 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine |

| 5-(aryl)-1,2,4-triazole-2-thiol | 2-bromoacetamides | NaH, DCM, Ultrasound, 45-55 °C, 30-90 min | N-substituted-2-((triazol-3-yl)thio)acetamide |

The primary amino group (-NH2) at the C3 position of the triazole ring is a key functional group for derivatization. It can readily undergo condensation reactions with the carbonyl group of aromatic aldehydes to form Schiff bases, which contain an azomethine (-N=CH-) or imine group. dergipark.org.trmdpi.com Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts due to conjugation. nih.govdergipark.org.tr

This reaction is a versatile method for creating hybrid molecules. The synthesis involves reacting the aminotriazole with various substituted benzaldehydes, often with a few drops of a catalyst like glacial acetic acid, under reflux. researchgate.net As with the synthesis of the triazole core, this transformation can be significantly accelerated using microwave irradiation or ultrasound. researchgate.netnih.gov For instance, the microwave-assisted synthesis of Schiff bases from a related aminotriazole thiol reduced reaction times from hours to minutes and substantially increased yields.

Modification of Amino Groups (e.g., Paal-Knorr Condensation for Pyrrolyl Derivatives)

The primary amino group at the C-3 position of the triazole ring is a key functional handle for constructing more complex molecular architectures. One notable transformation is the Paal-Knorr synthesis, a classic method for constructing pyrrole rings. organic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org

In the context of this compound, the exocyclic amino group can act as the requisite primary amine. The reaction with a 1,4-dicarbonyl compound, such as hexane-2,5-dione, would lead to the formation of a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole derivative. The mechanism is believed to proceed through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. rgmcet.edu.inwikipedia.org The reaction is often accelerated by the addition of a weak acid like acetic acid. organic-chemistry.org This synthetic route provides an efficient means to link a pyrrole moiety to the triazole core, creating compounds with extended heterocyclic systems. rgmcet.edu.in While traditionally requiring harsh conditions, modern modifications of the Paal-Knorr synthesis allow the reaction to proceed under milder, solvent-free, or catalyzed conditions. rgmcet.edu.inresearchgate.net

Table 1: Overview of Paal-Knorr Pyrrole Synthesis

| Reactants | Conditions | Product |

|---|

Introduction of Substituted Benzyl Groups

Substituted benzyl groups can be introduced onto the this compound scaffold, most commonly via the formation of Schiff bases. This involves the condensation reaction between the primary amino group of the triazole and a variety of substituted benzaldehydes. researchgate.net The reaction is typically carried out by refluxing the two components in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid. nih.gov

This condensation results in the formation of N-benzylidene-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine derivatives, where the nitrogen of the amino group is double-bonded to the benzylic carbon. The substituents on the benzaldehyde's phenyl ring can be varied to include electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -NO₂), allowing for the fine-tuning of the molecule's electronic properties. researchgate.netnih.gov These Schiff bases are often stable, crystalline solids and serve as versatile intermediates for further synthetic modifications.

N-Substitution and Linkage to Other Heterocyclic Systems

The nucleophilic amino group and ring nitrogens of this compound are ideal sites for N-substitution, enabling its linkage to other heterocyclic systems. arkat-usa.orgresearchgate.net Cyclocondensation reactions are a powerful tool in this regard, allowing for the construction of fused or linked heterocyclic frameworks. For example, the reaction of 4-amino-1,2,4-triazole derivatives with reagents like phenacyl bromide can lead to the formation of fused triazolo[3,4-b] nih.govorganic-chemistry.orgurfu.ruthiadiazole systems. amhsr.org

Similarly, the amino group can react with dicarbonyl compounds or their equivalents to build new rings. Reaction with β-ketoesters such as ethyl acetoacetate can be used to synthesize triazolopyrimidine derivatives, a common scaffold in medicinal chemistry. nih.gov Furthermore, the amino group can be acylated with heterocyclic carboxylic acids or their derivatives to form an amide linkage, effectively tethering another heterocyclic ring to the triazole core. The synthesis of N-acylpyrroles, for instance, can be achieved through the condensation of carboxylic acids with an appropriate amine, followed by an acid-mediated cyclization. organic-chemistry.org These strategies highlight the utility of this compound as a building block for creating complex, multi-heterocyclic molecules. semanticscholar.org

Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of newly synthesized derivatives of this compound rely on a combination of spectroscopic and physical methods. amhsr.org These techniques are essential for verifying the proposed chemical structures and assessing the purity of the compounds.

Spectroscopic Methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic analysis is fundamental to the characterization of this compound derivatives. urfu.ruamhsr.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra provide valuable information about the functional groups present in the molecule. Characteristic absorption bands for the parent compound and its derivatives include N-H stretching vibrations for the amino group and the triazole ring (typically in the 3100-3400 cm⁻¹ region), C=N stretching of the triazole ring (~1600-1650 cm⁻¹), and aromatic C=C and C-H stretching from the pyridine (B92270) ring. nih.govnih.gov Upon modification, new characteristic peaks appear, such as a C=O stretch for acylated derivatives or the disappearance of N-H stretches upon certain substitutions. amhsr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the precise molecular structure.

In the ¹H-NMR spectrum, protons of the pyridine ring typically appear in the aromatic region (δ 7.5-9.0 ppm). The NH proton of the triazole ring often resonates as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the NH₂ protons appear as a broad singlet that is exchangeable with D₂O. arkat-usa.orgurfu.ru Upon substitution, new signals corresponding to the introduced groups (e.g., benzylic protons, alkyl chains) will be observed.

The ¹³C-NMR spectrum provides information on the carbon framework. The carbons of the pyridine ring and the two distinct carbons of the triazole ring (C-3 and C-5) exhibit characteristic chemical shifts that are sensitive to the electronic environment and substitution pattern. urfu.runih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, thereby confirming their molecular formula. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) typically show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), which must match the calculated molecular weight of the proposed structure. nih.gov

Table 2: Typical Spectroscopic Data for this compound Derivatives

| Technique | Observation | Typical Range/Value |

|---|---|---|

| FT-IR | N-H stretching (amine, triazole) | 3100-3400 cm⁻¹ |

| C=N stretching (triazole) | ~1600-1650 cm⁻¹ | |

| Aromatic C-H stretching | ~3000-3100 cm⁻¹ | |

| ¹H-NMR | Pyridine-H | δ 7.5-9.0 ppm |

| Triazole-NH | δ > 10 ppm (broad singlet) | |

| Amine-NH₂ | Variable (broad singlet, D₂O exchangeable) | |

| ¹³C-NMR | Triazole Ring Carbons (C3, C5) | δ 145-165 ppm |

| Pyridine Ring Carbons | δ 120-150 ppm |

| Mass Spec | Molecular Ion Peak | [M]⁺ or [M+H]⁺ corresponding to the molecular formula |

Purity Determination (Thin Layer Chromatography, Melting Point)

Assessing the purity of the synthesized compounds is a critical step.

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction and to evaluate the purity of the final product. nih.gov The compound is spotted on a silica gel plate and eluted with an appropriate solvent system, such as toluene-ethyl formate-formic acid (5:4:1) or benzene-methanol (8:2). nih.gov A pure compound will typically appear as a single spot. The spots can be visualized under UV light or by exposure to iodine vapors. nih.gov

Melting Point: The melting point is a key physical constant used for the identification and purity assessment of a solid compound. amhsr.org A sharp melting point range is indicative of a high degree of purity. The melting points are typically determined using an open capillary tube method and are often reported as uncorrected. nih.gov

Pharmacological and Biological Activities of 5 Pyridin 3 Yl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Antimicrobial Activity

Derivatives of the 1,2,4-triazole (B32235) scaffold are recognized for their significant antimicrobial properties. Research into compounds structurally related to 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine has demonstrated a broad spectrum of activity against various pathogenic microorganisms, encompassing both bacteria and fungi.

Antibacterial Efficacy

The antibacterial potential of 1,2,4-triazole derivatives has been investigated against a range of both Gram-positive and Gram-negative bacteria. Studies on close structural analogs provide insight into the potential efficacy of this compound derivatives.

Derivatives of 4-amino-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. ekb.eg While specific minimum inhibitory concentration (MIC) values for these particular pyridin-3-yl derivatives are not detailed in the available literature, related studies on other 1,2,4-triazole derivatives highlight their potential. For instance, certain 1,2,4-triazole derivatives have shown significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |

|---|---|---|---|

| Acridone derivatives with triazole nucleus | 19.6 (MRSA) | - | researchgate.net |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | 7.81 | 7.81 | researchgate.net |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | 15.63-125 | 15.63-62.5 | nih.gov |

Note: The data presented is for structurally related 1,2,4-triazole derivatives and not for this compound itself, for which specific data is not available.

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Acinetobacter baumannii (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 4-Amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Schiff bases | - | - | - | ekb.eg |

| 8-OMe ciprofloxacin-azole hybrids | ≤0.03–4 | ≤0.03–4 | - | nih.gov |

Note: The data presented is for structurally related 1,2,4-triazole derivatives and not for this compound itself, for which specific data is not available.

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For various derivatives of 1,2,4-triazole, MIC values have been determined against a spectrum of bacteria. For example, some 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have shown MIC values ranging from 3.91 to 125 µg/mL against Gram-positive bacteria. nih.gov While these findings are for related structures, they underscore the potential of the 1,2,4-triazole scaffold in achieving low MIC values.

A plausible mechanism for the antibacterial action of many nitrogen-containing heterocyclic compounds, including triazole derivatives, is the inhibition of dihydrofolate reductase (DHFR). wikipedia.orgnih.gov DHFR is a crucial enzyme in the folic acid metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids. nih.gov Inhibition of this enzyme disrupts these vital cellular processes, leading to the cessation of bacterial growth and, ultimately, cell death. nih.gov While direct evidence for DHFR inhibition by this compound is not yet established, the structural similarities to known DHFR inhibitors suggest this as a probable mechanism of action. researchgate.net

Antifungal Efficacy (e.g., Candida albicans, Geotrichum, Rhodotorula, Saccharomyces)

In addition to their antibacterial properties, 1,2,4-triazole derivatives are well-known for their antifungal activity. The triazole core is a key component of several clinically used antifungal drugs. ekb.eg Studies on various 1,2,4-triazole derivatives have demonstrated their effectiveness against a range of fungal pathogens, most notably Candida albicans. Some novel 3-(1,2,4-triazol-1-yl)flavanones have shown to be 4-16 times more potent than fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae. nih.gov While specific data for this compound against Geotrichum and Rhodotorula are scarce, the broad-spectrum antifungal potential of the triazole class of compounds suggests that derivatives of the target compound could also exhibit activity against these fungi. nih.gov

Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Candida albicans (MIC in µg/mL) | Saccharomyces cerevisiae (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.39 | - | ekb.eg |

| 3-(1,2,4-triazol-1-yl)flavanone derivative 4c | More potent than fluconazole | More potent than fluconazole | nih.gov |

Note: The data presented is for structurally related 1,2,4-triazole derivatives and not for this compound itself, for which specific data is not available.

Anti-inflammatory Activity

Derivatives of the 1,2,4-triazole nucleus have been consistently identified as possessing notable anti-inflammatory properties. bohrium.comnih.gov

Computational tools play a crucial role in the preliminary screening of novel therapeutic agents. The Prediction of Activity Spectra for Substances (PASS) software has been utilized to forecast the pharmacological profiles of newly synthesized compounds. In one study, PASS was used to predict the potential anti-inflammatory activity of thioacetamide (B46855) derivatives of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-thiol, a related isomer of the subject compound. researchgate.net This in silico analysis guided the subsequent experimental focus, highlighting the value of computational predictions in drug discovery. researchgate.net Similarly, other research efforts have employed in-silico molecular evaluations, including PASS, to design and select 1,2,4-triazole derivatives for synthesis and further anti-inflammatory testing. globalresearchonline.net

The anti-inflammatory potential of 1,2,4-triazole derivatives has been substantiated through established in vivo models. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory effects. nih.govglobalresearchonline.net In this model, various synthesized 1,2,4-triazole derivatives have demonstrated significant inhibition of inflammation. globalresearchonline.net

For instance, two specific derivatives, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) and (S)-1-(6-Phenyl-7H- nih.govproquest.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol, exhibited encouraging anti-inflammatory results when compared to the standard drug ibuprofen (B1674241). nih.govproquest.com The former showed a maximum edema inhibition of 91%, surpassing the reference drug's 82% inhibition. nih.govproquest.com The latter demonstrated equipotent results to ibuprofen with 81% inhibition. nih.govproquest.com These findings underscore the potential of the 1,2,4-triazole scaffold in developing new anti-inflammatory agents. proquest.com

| Compound | Model | Maximum Inhibition of Edema (%) | Reference Drug | Reference Drug Inhibition (%) | Source |

|---|---|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-Induced Paw Edema | 91 | Ibuprofen | 82 | nih.govproquest.com |

| (S)-1-(6-Phenyl-7H- nih.govproquest.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol | Carrageenan-Induced Paw Edema | 81 | Ibuprofen | 82 | nih.govproquest.com |

Anticancer and Antitumor Activities

The 1,2,4-triazole nucleus is a key pharmacophore in the development of anticancer agents, with several approved drugs incorporating this moiety. researchgate.netnih.gov Its derivatives have shown promising antiproliferative effects against a variety of cancer cell lines. isres.orgzsmu.edu.ua

The cytotoxic effects of 1,2,4-triazole derivatives have been evaluated against numerous human cancer cell lines. For example, a series of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine derivatives demonstrated potent cytotoxic activities against the A549 non-small cell lung cancer line, with some compounds showing significantly stronger activity than the chemotherapeutic agent 5-fluorouracil. nih.gov One of the most potent compounds, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), exhibited an IC₅₀ value of 1.09 µM against A549 cells. nih.gov

Other Predicted and Evaluated Biological Activities

Anticonvulsant Activity

Derivatives of 1,2,4-triazole have been a focal point in the search for new anticonvulsant agents. Studies have shown that certain derivatives of this compound exhibit noteworthy anticonvulsant properties in various preclinical models. The anticonvulsant potential of these compounds is often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in rodents.

Research has indicated that the introduction of different substituents on the triazole ring can significantly influence the anticonvulsant efficacy. For instance, a series of 4,5-disubstituted-1,2,4-triazole derivatives have been synthesized and screened for their anticonvulsant activities. Some of these compounds have demonstrated potent activity, comparable to standard antiepileptic drugs. The mechanism of action for the anticonvulsant effect of some triazole derivatives is believed to involve the modulation of GABAergic neurotransmission. One study found that a promising compound significantly increased the levels of γ-aminobutyric acid (GABA) in the brain. mdpi.com

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Compound 6d | MES | 15.8 | >10 | nih.gov |

| Compound 6d | scPTZ | 14.1 | >10 | nih.gov |

| Compound 32a | PTZ | 1.4 | - | nih.gov |

| Compound 4g | MES | 23.7 | >12 | mdpi.com |

| Compound 4g | scPTZ | 18.9 | >15 | mdpi.com |

| Note: The specific substitution pattern for each compound can be found in the cited literature. ED50 represents the median effective dose. PI represents the Protective Index. |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. These studies aim to determine the capacity of the compounds to neutralize free radicals, which are implicated in a variety of pathological conditions.

The antioxidant activity is often attributed to the presence of the triazole ring and the nature of the substituents attached to it. For example, the introduction of thiol groups or certain aromatic moieties can enhance the radical scavenging ability. The evaluation of a series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives revealed that compounds with a 4-pyridyl moiety showed remarkable antioxidant activity. scielo.br

Table 2: Antioxidant Activity of Selected Pyridyl-Substituted Triazole Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5b | DPPH | 5.84 | researchgate.net |

| 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione derivative | DPPH | - | nih.gov |

| Note: IC50 represents the half maximal inhibitory concentration. |

Antipyretic Activity

Certain derivatives of this compound have been investigated for their ability to reduce fever in animal models, typically through the Brewer's yeast-induced pyrexia test in rats. This assay induces a febrile response, allowing for the evaluation of the antipyretic effects of test compounds.

In one study, a series of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antipyretic activity. nih.gov Several of these compounds demonstrated a significant reduction in rectal temperature in pyretic rats, with their efficacy being comparable to the standard drug, aspirin. nih.gov The antipyretic action is often linked to the inhibition of prostaglandin (B15479496) synthesis within the hypothalamus.

Table 3: Antipyretic Activity of Selected 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives

| Compound | Dose (mg/kg) | Mean Rectal Temperature Reduction (°C) at 6 hours | Standard Drug | Reference |

| 3a | 100 | Significant | Aspirin | nih.gov |

| 3e | 100 | Significant | Aspirin | nih.gov |

| 3f | 100 | Significant | Aspirin | nih.gov |

| Note: The specific aryl substituents for each compound can be found in the cited reference. |

Analgesic Activity

The analgesic properties of derivatives of this compound have been assessed using various animal models of pain, including the tail-flick test and the hot-plate test. These models evaluate the central and peripheral analgesic effects of the compounds.

Research has shown that specific structural modifications to the triazole scaffold can lead to significant analgesic activity. For instance, a study on 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives found that several compounds exhibited excellent analgesic effects, comparable to the standard drug analgin. nih.gov The analgesic activity is often attributed to the interaction of these compounds with central opioid receptors or their ability to inhibit inflammatory mediators.

Table 4: Analgesic Activity of Selected 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives

| Compound | Dose (mg/kg) | Analgesic Effect (Compared to Standard) | Test Model | Reference |

| 3b | 25 | Significant, comparable to Analgin | Tail-flick | nih.gov |

| 3c | 25 | Significant, comparable to Analgin | Tail-flick | nih.gov |

| 3d | 25 | Significant, comparable to Analgin | Tail-flick | nih.gov |

| Note: The specific aryl substituents for each compound can be found in the cited reference. |

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of 1,2,4-triazole, including those with a pyridin-3-yl substituent, have shown promise in this area. The in vitro antitubercular activity of these compounds is typically evaluated against the H37Rv strain of M. tuberculosis to determine their minimum inhibitory concentration (MIC).

Several studies have reported the synthesis and antitubercular screening of this compound derivatives. For example, a series of 4-(substituted)-3-(pyridin-3-yl)-1,2,4-triazoline-5-thiones were synthesized and tested for their in vitro activity against various mycobacterial species, including M. tuberculosis H37Ra. nih.gov Another study focused on 5-(N-substituted carboxamidoethylthio)-3-(3'-pyridyl)-4-amino-1,2,4-triazole derivatives, with some compounds showing activity at a concentration of 10 μg/mL against M. tuberculosis H37Rv.

Table 5: Antituberculosis Activity of Selected Pyridine-1,2,4-triazole Derivatives

| Compound | Target Strain | MIC (µg/mL) | Reference |

| 4-(Aryl)-3-(pyridin-3-yl)-1,2,4-triazoline-5-thiones | M. tuberculosis H37Ra | Not specified | nih.gov |

| 5-(N-substituted carboxamidoethylthio)-3-(3'pyridyl)-4-amino-1,2,4-triazoles | M. tuberculosis H37Rv | <100 | nih.gov |

| Note: The specific substitutions for each compound series can be found in the cited literature. |

Antiulcer Activity

While the broader class of 1,2,4-triazole derivatives has been investigated for various gastrointestinal effects, specific research on the antiulcer activity of this compound and its derivatives is limited in the available scientific literature. General studies on heterocyclic compounds have shown that some can modulate gastric acid secretion or possess cytoprotective properties, which are key mechanisms in the prevention and healing of ulcers. However, dedicated studies focusing on the pyridin-3-yl triazole amine scaffold in established models of gastric ulceration are not extensively reported. Further research is required to specifically evaluate and characterize the antiulcer potential of this particular class of compounds.

Psychotropic Activities (Antiepileptic, Anxiolytic, Antidepressant, Antineurotic, Convulsant)

The psychotropic activities of 1,2,4-triazole derivatives have been an area of active investigation, with studies exploring their potential as antiepileptic, anxiolytic, and antidepressant agents. The structural similarity of some triazole derivatives to known psychotropic drugs has prompted these investigations. For instance, new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and evaluated for their anticonvulsant and other psychotropic properties. nih.gov

Some of these hybrid compounds demonstrated high anticonvulsant and psychotropic effects in biological assays. nih.gov The anticonvulsant activity is often assessed using models like the pentylenetetrazole (PTZ)-induced seizure test, which is also considered predictive of anxiolytic activity. However, specific and detailed research focusing exclusively on the anxiolytic, antidepressant, antineurotic, and potential convulsant activities of this compound and its direct derivatives is not extensively documented in the currently available literature. The existing research tends to be broader, encompassing various substituted triazoles, and does not always delineate the specific contributions of the pyridin-3-yl moiety to these psychotropic effects.

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target protein. Studies on 1,2,4-triazole-pyridine scaffolds have investigated their interactions with several key enzymes implicated in various diseases. While direct docking studies on 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine are not extensively documented in the available literature, research on closely related analogs provides valuable insights into potential ligand-receptor interactions.

Ligand-Receptor Interactions (e.g., Dihydrofolate Reductase, Lanosterol (B1674476) 14α-demethylase, ROCK-1 protein)

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer therapies. The inhibition of DHFR disrupts DNA synthesis and cellular proliferation. Molecular modeling studies on various heterocyclic inhibitors, including those with triazole moieties, have shown that these compounds can occupy the active site of DHFR, forming key hydrogen bonds with amino acid residues involved in substrate binding, thereby competitively inhibiting the natural substrate, dihydrofolate.

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component in the ergosterol biosynthesis pathway in fungi and is the primary target for azole antifungal agents. Docking studies on 1,2,4-triazole (B32235) derivatives reveal a common binding mode where the N-4 nitrogen of the triazole ring interacts with the heme iron atom in the enzyme's active site. This interaction is critical for inhibiting the enzyme's function. Additional stability is often conferred through hydrogen bonding, pi-stacking, and hydrophobic interactions with active site residues. For instance, in silico studies on 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides showed a high affinity for lanosterol 14α-demethylase. zsmu.edu.ua

ROCK-1 Protein: Rho-associated protein kinase (ROCK) is involved in regulating cell shape, motility, and adhesion, making it a target for cancer therapy. In silico studies of quinolinesulfonamide-triazole hybrids have identified them as potential inhibitors of ROCK-1. The binding mechanism typically involves the formation of hydrogen bonds with the hinge region of the kinase domain, a common feature for ATP-competitive inhibitors.

Binding Affinity and Docking Scores

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its receptor. Lower energy scores typically indicate more favorable binding. For various 1,2,4-triazole and pyridine (B92270) derivatives, docking studies have reported a range of binding affinities against their respective targets.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Tubulin (Combretastatin A-4 site) | -6.5 to -8.3 | Asn258 (H-bond) |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | -8.3 to -10.2 | Arg248 (arene-cation), His198 (arene-sigma) |

Data compiled from studies on related triazole-pyridine compounds. acs.orgmdpi.com

Prediction of Biological Activity (e.g., PASS Program)

The Prediction of Activity Spectra for Substances (PASS) program is a computational tool used to predict the biological activity profile of a compound based on its structure. Based on the available scientific literature, no specific PASS program predictions for this compound have been published. However, the diverse biological activities reported for the 1,2,4-triazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties, suggest a broad potential spectrum of activity for this compound. zsmu.edu.uaresearchgate.netchemmethod.com

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a vital step in early-stage drug discovery to assess the drug-likeness of a compound. Several studies have performed ADMET predictions for various triazole-pyridine hybrids to evaluate their pharmacokinetic profiles. mdpi.comnih.govtandfonline.com

Pharmacokinetic Parameters (AUC, T1/2)

Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and elimination half-life (T1/2) are critical for determining the dosing regimen of a potential drug. While specific in vivo pharmacokinetic data for this compound is not available, studies on other 1,2,4-triazole derivatives provide an indication of their general behavior.

For example, a study on potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in rats reported a very short serum half-life (t1/2) of 0.32 hours and an AUC of 150.9 µg*h/mL. dergipark.org.tr Another study on the antifungal triazole, voriconazole, in mice showed a serum elimination half-life ranging from 0.7 to 2.9 hours. nih.gov These findings suggest that compounds in this class may exhibit rapid elimination.

Table of Pharmacokinetic Parameters for Related Triazole Compounds

| Compound | Model | T1/2 (hours) | AUC |

|---|---|---|---|

| Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate | Wistar Rats | 0.32 | 150.9 µg*h/mL |

This data is from related but structurally different 1,2,4-triazole derivatives and may not be representative of the title compound. dergipark.org.trnih.gov

Predicted Metabolic Products and Biotransformation Pathways (e.g., O-glucuronidation, S-methylation, Glycine conjugation, Carnitine conjugation)

The biotransformation of drug molecules is a key determinant of their efficacy and safety. While specific metabolic pathways for this compound have not been detailed in the literature, general metabolic routes for triazole-containing compounds have been investigated. For example, the triazole fungicide tebuconazole is known to be extensively metabolized into derivatives such as 1,2,4-triazole, triazole alanine, triazole lactic acid, and triazole acetic acid. mdpi.com A study on a different triazole derivative identified five potential metabolites in rat plasma, although their exact structures were not elucidated. dergipark.org.tr

Common Phase II biotransformation reactions for heterocyclic compounds include conjugation pathways to increase water solubility and facilitate excretion. However, specific predictions regarding O-glucuronidation, S-methylation, glycine conjugation, or carnitine conjugation for this compound are not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) for derivatives of this compound has provided critical insights into the chemical features essential for their biological activities. By systematically modifying the core structure, researchers have been able to identify key pharmacophores and functional groups that enhance potency against various targets, including microbial pathogens and cancer cell lines. These studies have primarily focused on substitutions at the 1,2,4-triazole core, the pyridine ring, and the exocyclic amine, as well as the introduction of various linkers and appended moieties.

A significant body of research has demonstrated that the 1,2,4-triazole scaffold is a crucial component for biological efficacy. nih.gov Modifications often involve the synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles to explore the impact of different groups on activity. nih.gov For instance, the conversion of the amino group at position 4 and the thione group at position 3 of the triazole ring into Schiff bases and other derivatives has been a common strategy to modulate antibacterial activity, although in some cases, this has led to a decrease in potency. mdpi.com

SAR in Antimicrobial and Antitubercular Agents

The development of novel antimicrobial agents is a key area of investigation for this class of compounds. SAR studies have revealed that specific substitutions on the triazole and pyridine rings are critical for enhancing antibacterial and antitubercular effects.

In the pursuit of new treatments for tuberculosis, a series of 3-thio-1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov These studies led to the identification of several potent analogs with low micromolar to nanomolar activity. nih.gov The core scaffold was modified by replacing the 1,2,4-triazole with other heterocycles such as pyrrole, oxadiazole, and thiadiazole, but these changes were generally detrimental to the activity. nih.gov A key finding was the potent activity of nitro-containing compounds, which were found to be activated by the F420-dependent nitroreductase Ddn, a mechanism similar to the tuberculosis drug pretomanid. nih.gov However, potent analogs without the nitro group were also developed to circumvent this specific resistance mechanism. nih.gov

General antibacterial screening has shown that derivatives with electron-withdrawing groups, such as nitro groups on a benzylthio moiety attached to the triazole, exhibit significant potency. For example, 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and its 3,5-dinitrobenzylthio analog were found to be potent antibacterial agents. impactfactor.org Conversely, acetylation of the amino group at the 4-position of the triazole ring has been shown to decrease antibacterial activity against most tested strains. mdpi.com

| Compound/Modification | Target Organism/Cell Line | Key SAR Finding | Reference |

|---|---|---|---|

| Nitro-containing 1,2,4-triazolyl pyridines | Mycobacterium tuberculosis | Potent nanomolar inhibitory activity; activated by F420-dependent Ddn nitroreductase. | nih.gov |

| Non-nitro group analogs | Mycobacterium tuberculosis | Activity circumvents the F420-dependent Ddn resistance mechanism. | nih.gov |

| 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Gram-positive and Gram-negative bacteria | Shows potent antibacterial activity. | impactfactor.org |

| 3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Aspergillus niger, Candida albicans | Demonstrates more potent antifungal activity compared to other analogs. | impactfactor.org |

| Acetylation of the 4-amino group | Various bacterial strains | Causes a decrease in antibacterial activity. | mdpi.com |

| 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives (Mannich bases) | Yersinia pseudotuberculosis | Certain Mannich bases showed higher bacteriostatic activity than ampicillin. | mdpi.com |

SAR in Anticancer Agents

Derivatives of this compound have also been investigated for their potential as anticancer agents. SAR studies in this area have highlighted the importance of specific substitutions on both the triazole and appended aromatic rings for cytotoxic activity.

Research into 3-amino-1,2,4-triazole derivatives revealed that the 3-amino-1,2,4-triazole core is essential for activity and that introducing a 3-bromophenylamino moiety at the 3-position of the triazole ring has a beneficial effect on cytotoxicity against several cancer cell lines. nih.gov Furthermore, these compounds were noted for their antiangiogenic activity. nih.gov In another study, combining the 4-(pyridin-3-yl)pyrimidine moiety with a 1H-indole-2-carbohydrazide structure led to the identification of potent vacuolization-inducing agents with excellent antitumor activity and low toxicity to normal cells. tandfonline.com This suggests that hybrid molecules incorporating the pyridinyl-triazole scaffold can lead to novel anticancer mechanisms. tandfonline.com

| Compound Series/Modification | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 5-Aryl-3-(3-bromophenylamino)-1,2,4-triazoles | Various cancer cell lines | The 3-bromophenylamino group at position 3 enhances anticancer activity. | nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | HeLa cells | Potent inducers of methuosis (a type of non-apoptotic cell death) with significant antiproliferative activity. | tandfonline.com |

| Tri-substituted 1,2,4-triazoles | Annexin A2–S100A10 protein interaction | Specific substitutions at positions 3, 4, and 5 lead to potent inhibition of this cancer-related protein-protein interaction. | nih.gov |

Advanced Applications and Future Research Directions

Development of Novel Drug Candidates

The 3-amino-1,2,4-triazole scaffold is a cornerstone for the synthesis of compounds with a wide array of pharmacological activities. nih.gov Derivatives of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine are being investigated for various therapeutic applications, leveraging the known bioactivity of the triazole nucleus. researchgate.net

Research has shown that compounds incorporating the 1,2,4-triazole (B32235) ring exhibit significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netfrontiersin.org Specifically, the 3-amino-1,2,4-triazole core has been identified as a highly effective component in the design of new anticancer drugs. nih.gov Studies on pyridyl derivatives have revealed that this structural motif can lead to compounds with potent antiangiogenic activity, a crucial mechanism for halting tumor growth. nih.gov

Furthermore, modifications of the core structure have led to the development of potent antifungal agents. For instance, a series of novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides demonstrated significant efficacy against various Candida species, in some cases exceeding the performance of the established antifungal drug fluconazole (B54011). mdpi.com These findings underscore the value of the this compound skeleton in generating diverse and potent drug candidates.

| Derivative Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Pyridyl-3-amino-1,2,4-triazoles | Anticancer | Demonstrated beneficial antiangiogenic activity. | nih.gov |

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Antifungal | Showed high efficacy against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL. | mdpi.com |

| General 1,2,4-triazole derivatives | Antimicrobial | The triazole scaffold is a crucial component in compounds with diverse antimicrobial properties. | researchgate.net |

Integration into Hybrid Structures for Enhanced Efficacy

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where distinct pharmacophores are combined to yield compounds with improved potency, a broader spectrum of activity, or a novel mechanism of action. researchgate.net The this compound scaffold is an excellent building block for this molecular hybridization approach. nih.gov

An example of this strategy is the design of pyridine-pyrimidine-indole-carbohydrazide derivatives for anticancer applications. In one study, a 4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety was incorporated into an indole-carbohydrazide structure. tandfonline.com This resulted in a hybrid compound, 12A, that selectively induced a form of cell death called methuosis in cancer cells while showing minimal toxicity to normal cells. tandfonline.com

This approach has been successfully applied to other isomers and derivatives as well. For instance, researchers have synthesized hybrids of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol tethered to an arylpyrrole unit via a hydrazone linker. nih.gov These hybrid structures were evaluated for their antimycobacterial activity, with one compound showing promising activity against Mycobacterium tuberculosis. nih.gov Such studies highlight the potential of integrating the pyridinyl-triazole core into more complex molecular architectures to address challenging diseases.

Catalytic Applications and Material Science

Beyond its medicinal applications, the 1,2,4-triazole nucleus is valuable in material science and catalysis. frontiersin.org The nitrogen atoms within the triazole and pyridine (B92270) rings are effective ligands, capable of forming stable complexes with a variety of metal ions. This property is particularly relevant for the pyridin-3-yl isomer and its derivatives.

Compounds similar to this compound, such as its pyridin-4-yl thiol counterpart, are utilized in the development of corrosion inhibitors for metals. chemimpex.com The ability of these molecules to coordinate to metal surfaces provides a protective barrier against environmental degradation.

In the field of catalysis, triazole derivatives, particularly triazolylidenes, are employed as ligands in coordination chemistry. researchgate.net These ligands can stabilize metal centers and modulate their catalytic activity for various organic transformations. The predictable coordination geometry and electronic properties of pyridinyl-triazole ligands make them attractive for designing novel catalysts. chemimpex.com

Emerging Therapeutic Areas

While research has heavily focused on the anticancer and antimicrobial potential of 1,2,4-triazoles, new therapeutic applications for this compound and related structures are continually emerging.

Antiangiogenic Therapy : As an extension of its anticancer properties, the specific activity of pyridyl-3-amino-1,2,4-triazole derivatives in inhibiting angiogenesis presents a targeted therapeutic strategy. nih.gov This could be particularly effective for solid tumors that rely on the formation of new blood vessels for growth.

Dermatological Conditions : Derivatives of the closely related 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. arkat-usa.org This suggests a potential application for these compounds in treating hyperpigmentation disorders.

Antiparasitic Agents : The broader class of triazole and pyridine-containing heterocycles has shown promise in combating parasitic diseases. For example, researchgate.nettandfonline.comCurrent time information in Derby, GB.triazolo[4,3-a]pyridine sulfonamides have been evaluated as potential antimalarial agents. nih.gov Additionally, related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating onchocerciasis. nih.gov This opens up avenues for exploring pyridinyl-triazole-amines against a range of parasitic infections.

Challenges and Opportunities in Synthesis and Biological Evaluation

The successful development of new applications for this compound hinges on efficient chemical synthesis and comprehensive biological testing.

Synthesis : The construction of the 1,2,4-triazole ring and its derivatives often involves multi-step reaction sequences. mdpi.com A common synthetic route to the related 4-amino-5-(pyridin-3-yl)-4H- researchgate.nettandfonline.comCurrent time information in Derby, GB.triazole-3-thiol involves the cyclization of an oxadiazole precursor with hydrazine (B178648) hydrate. chemicalbook.com A key challenge lies in optimizing these reactions to achieve high yields and purity, particularly when creating complex derivatives. A significant opportunity exists in the development of more streamlined synthetic methods, such as one-pot reactions or the use of microwave-assisted techniques, which have been shown to rapidly produce related triazole structures. researchgate.net

Biological Evaluation : A major challenge in the biological evaluation of new compounds is the extensive screening required to identify their full therapeutic potential and any off-target effects. An opportunity to overcome this lies in the increasing use of computational tools. In silico methods like molecular docking can predict the binding affinity of newly designed molecules to specific biological targets, such as the fungal enzyme lanosterol (B1674476) 14α-demethylase. mdpi.com This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving time and resources. arkat-usa.org

| Compound Name |

|---|

| This compound |

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide |

| 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |

| 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-thiol |

| 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine |

| di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines |

| 4-amino-5-(pyridin-3-yl)-4H- researchgate.nettandfonline.comCurrent time information in Derby, GB.triazole-3-thiol |

| 5-(3-PYRIDINYL)-1,3,4-OXADIAZOLE-2-THIOL |

| 4-chloropyridine-3-sulfonamide |

| fluconazole |

Q & A

Basic Research Question

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2/1) .

- Waste Management : Segregate acidic/alkaline waste and transfer to certified disposal agencies to prevent environmental release of sulfhydryl byproducts .

What are the key challenges in achieving high-purity yields during synthesis?

Advanced Research Question

Common issues include:

- Byproduct Formation : Competing thiol oxidation or dimerization under aerobic conditions. Use inert atmospheres (N2/Ar) and reducing agents (e.g., Na2S2O4) to suppress disulfide bonds .

- Purification : Silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) separates unreacted pyridinyl precursors .

How can structure-activity relationships (SAR) guide the design of derivatives for enzyme inhibition?

Advanced Research Question

- SAR Strategies :

- Assays : Use kinetic assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) to predict binding modes .

What computational methods predict environmental persistence and degradation pathways?

Advanced Research Question

- QSPR Models : Estimate biodegradation half-lives using software like EPI Suite .

- Experimental Validation : Conduct accelerated degradation studies (e.g., UV/H2O2 exposure) to identify transformation products (e.g., sulfoxides, pyridinyl fragments) .

How does crystallographic data inform supramolecular interactions in solid-state forms?

Advanced Research Question

X-ray diffraction reveals:

- Hydrogen Bonding : NH2 groups form intermolecular bonds with triazole N atoms (distance ≈ 2.8 Å) .

- Stacking Interactions : Pyridinyl rings exhibit π-π stacking (3.5–4.0 Å spacing), influencing solubility and stability .

What are the limitations of current synthetic methodologies, and how can they be addressed?

Advanced Research Question

- Limitations : Low regioselectivity in S-alkylation; competing N-alkylation reduces yield .

- Solutions : Use bulky alkyl halides (e.g., tert-butyl) to favor S-alkylation via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.